N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-isopropoxybenzamide

LRRK2 kinase inhibition Parkinson's disease Neurodegeneration

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-isopropoxybenzamide belongs to the benzothiazole–thiazole benzamide structural class, a chemotype recognized in medicinal chemistry for its privileged scaffold properties. This compound features a benzothiazole ring linked via a thiazole bridge to an isopropoxy-substituted benzamide moiety, resulting in a molecular formula of C20H17N3O2S2 and a molecular weight of 395.5 g/mol.

Molecular Formula C20H17N3O2S2
Molecular Weight 395.5
CAS No. 477486-64-9
Cat. No. B2974643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-isopropoxybenzamide
CAS477486-64-9
Molecular FormulaC20H17N3O2S2
Molecular Weight395.5
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C20H17N3O2S2/c1-12(2)25-14-9-7-13(8-10-14)18(24)23-20-22-16(11-26-20)19-21-15-5-3-4-6-17(15)27-19/h3-12H,1-2H3,(H,22,23,24)
InChIKeyLUJJPUDLLKUQLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-isopropoxybenzamide (CAS 477486-64-9): Compound Class and Research Baseline for Procurement Decisions


N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-isopropoxybenzamide belongs to the benzothiazole–thiazole benzamide structural class, a chemotype recognized in medicinal chemistry for its privileged scaffold properties. This compound features a benzothiazole ring linked via a thiazole bridge to an isopropoxy-substituted benzamide moiety, resulting in a molecular formula of C20H17N3O2S2 and a molecular weight of 395.5 g/mol. The benzothiazole–benzamide core has been explicitly claimed in patent literature for its capacity to inhibit the LRRK2 enzyme, a target implicated in Parkinson’s disease and Alzheimer’s disease [1]. However, a comprehensive search of primary research papers, patents, and authoritative databases (excluding vendor sites such as benchchems, molecule, evitachem, and vulcanchem per procurement guidelines) yielded no published quantitative biological activity data—such as IC50, Ki, or cellular assay results—for this specific compound. Consequently, the baseline for scientific selection rests on class-level inference rather than compound-specific validation.

Why N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-isopropoxybenzamide Cannot Be Interchanged with Other Benzothiazole–Benzamide Analogs


Within the benzothiazole–benzamide chemical space, subtle variations in the linker region and peripheral substitution patterns can profoundly alter target engagement, selectivity, and physicochemical properties. The 4-isopropoxybenzamide tail present in this compound distinguishes it from analogs bearing sulfonyl, ethylthio, or heterocyclic sulfonamide substituents at the same position, which are documented in vendor catalogs as distinct CAS entities . The patent EP 3 842 422 A1 demonstrates that LRRK2 inhibitory activity is highly sensitive to modifications on the benzothiazole–benzamide core; even minor alterations can shift potency by orders of magnitude [1]. Without head-to-head comparative data for this specific compound, generic substitution risks introducing an analog with untested—and potentially absent—biological activity, undermining experimental reproducibility and invalidating structure–activity relationship (SAR) hypotheses in drug discovery programs.

Quantitative Differentiation Evidence for N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-isopropoxybenzamide


LRRK2 Inhibition: Class-Level Potency Expectation from the Benzothiazole–Benzamide Chemotype

The benzothiazole–benzamide scaffold to which N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-isopropoxybenzamide belongs has been validated as an LRRK2-inhibitory chemotype in patent EP 3 842 422 A1 [1]. Representative compounds within this patent series achieved LRRK2 wild-type IC50 values below 100 nM and LRRK2 G2019S mutant IC50 values below 50 nM, as measured by LanthaScreen kinase activity assays [1]. However, the specific compound N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-isopropoxybenzamide was not explicitly exemplified in the patent, and no IC50 data for this exact molecule were located in BindingDB, ChEMBL, or PubMed. Therefore, its inhibitory potency remains unquantified.

LRRK2 kinase inhibition Parkinson's disease Neurodegeneration

Structural Differentiation from Sulfonyl- and Thioether-Containing Benzothiazole–Thiazole Benzamide Analogs

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-isopropoxybenzamide contains a 4-isopropoxybenzamide moiety that differs fundamentally from the 4-(isopropylsulfonyl)benzamide (CAS 941957-07-9) and 4-(ethylthio)benzamide (CAS not listed in excluded sources) analogs available from chemical suppliers . The isopropoxy group is an electron-donating substituent with distinct hydrogen-bond acceptor capacity (ether oxygen), whereas the sulfonyl and thioether analogs present electron-withdrawing or sulfur-based functionalities that alter molecular electrostatic potential surfaces, logP, and target-binding pharmacophore features. The thiazole bridge linking benzothiazole and benzamide subunits further differentiates this compound from simpler N-(benzo[d]thiazol-2-yl)benzamides lacking the thiazole spacer.

Chemical structure comparison Medicinal chemistry SAR

Anticancer Potential: Class-Level Antiproliferative Activity of Benzothiazole–Benzamide Derivatives

Multiple research publications have established that N-(1,3-benzothiazol-2-yl)benzamide derivatives exhibit antiproliferative activity against human cancer cell lines. For example, a series of N-1,3-benzothiazol-2-ylbenzamide derivatives was evaluated against HepG2 (liver hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines, with some compounds inducing apoptosis [1]. These studies provide class-level precedent for anticancer screening of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-isopropoxybenzamide. However, no cell viability data (IC50, GI50) or apoptosis assay results have been published for this specific compound, and the thiazole bridge absent in the studied analogs may alter cellular permeability and target engagement.

Antiproliferative activity Cancer cell lines Apoptosis induction

Recommended Research Application Scenarios for N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-isopropoxybenzamide


LRRK2 Kinase Inhibitor Screening and Parkinson's Disease Drug Discovery

Given the patent-validated LRRK2 inhibitory activity of the benzothiazole–benzamide scaffold, this compound is a rational candidate for inclusion in LRRK2 wild-type and G2019S mutant kinase inhibition assays [1]. A LanthaScreen or HTRF-based kinase assay at physiological ATP concentrations would generate the head-to-head potency data currently missing from the public domain, enabling direct comparison with patent-exemplified analogs.

Structure–Activity Relationship (SAR) Studies on Benzothiazole–Thiazole–Benzamide Linker Architecture

The thiazole bridge between the benzothiazole and benzamide units is a distinguishing feature absent in simpler N-(benzo[d]thiazol-2-yl)benzamides. Systematic SAR profiling—varying the 4-substituent on the benzamide ring (isopropoxy vs. sulfonyl, thioether, halo) while keeping the benzothiazole–thiazole core constant—would clarify the contribution of the isopropoxy group to target affinity, selectivity, and physicochemical properties .

Anticancer Phenotypic Screening in Solid Tumor Cell Lines

Based on the class-level antiproliferative activity of benzothiazole–benzamide derivatives against HepG2 and MCF-7 cells [2], this compound is suitable for broad-panel cytotoxicity screening (e.g., NCI-60 or a focused panel of breast, liver, and CNS cancer lines) to establish its GI50 profile and identify tumor-type selectivity, if any.

Negative Control or Chemical Probe for Benzothiazole–Benzamide Target Deconvolution

In the absence of confirmed bioactivity, this compound can serve as a structurally matched negative control in chemoproteomics or thermal shift assays aimed at identifying the cellular targets of active benzothiazole–benzamide analogs. Its use alongside a confirmed LRRK2 inhibitor from the same patent family [1] would strengthen target engagement conclusions.

Quote Request

Request a Quote for N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-isopropoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.